REACTION_CXSMILES
|
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[OH-].[Na+].Br[C@@H:11]([CH3:15])[C:12]([OH:14])=[O:13].Cl>>[O:7]=[C:3]1[N:2]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[N:1]=[CH:6][CH:5]=[CH:4]1 |f:1.2|
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Name
|
|
Quantity
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1.19 g
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Type
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reactant
|
Smiles
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N=1NC(C=CC1)=O
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.11 mL
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Type
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reactant
|
Smiles
|
Br[C@H](C(=O)O)C
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooled downed to ambient temperature
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Type
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CUSTOM
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Details
|
the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC=NN1C(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |